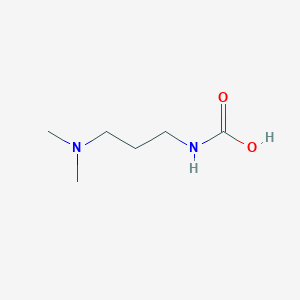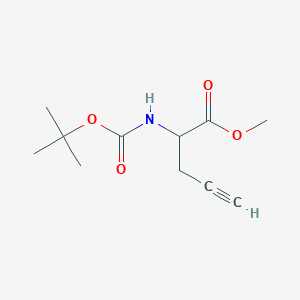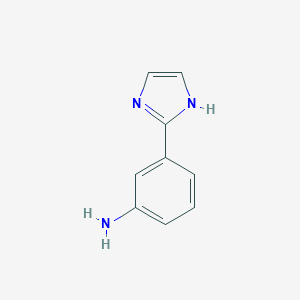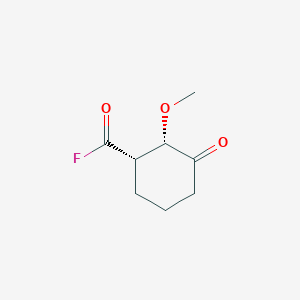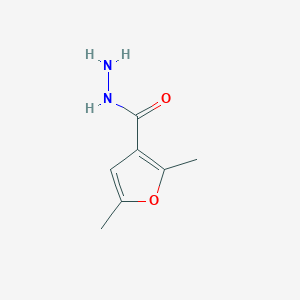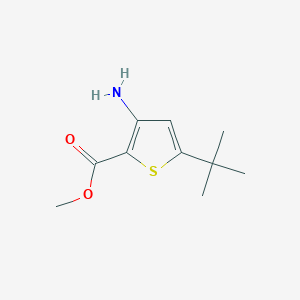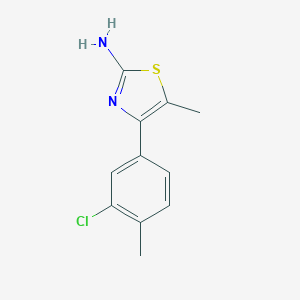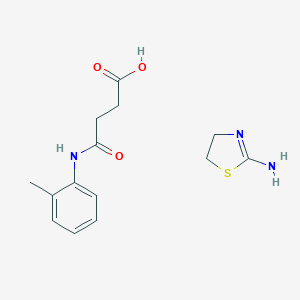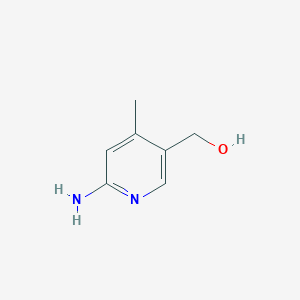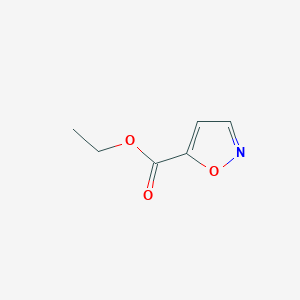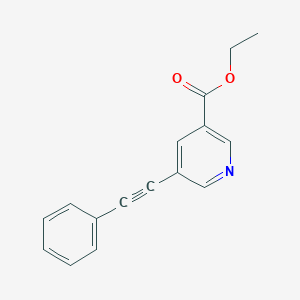![molecular formula C10H17NO3 B071324 Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate CAS No. 183622-07-3](/img/structure/B71324.png)
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate, also known as TBNHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been studied for its potential use as a drug delivery agent, due to its ability to form stable complexes with various drugs.
In material science, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties. Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to form stable complexes with various metals, which can be used to synthesize metal-organic frameworks (MOFs) with tunable properties.
In catalysis, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been studied for its potential use as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to enhance the efficiency of these reactions, leading to higher yields and shorter reaction times.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, including drugs and metals. These complexes may interact with cellular components, leading to changes in cellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate are still being investigated, but it has been shown to have anti-cancer properties in vitro. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to form stable complexes with various drugs, which may enhance their efficacy and reduce their toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is its ability to form stable complexes with various molecules, which can be used to enhance the efficacy of drugs and catalytic reactions. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to have low toxicity, making it a promising candidate for drug delivery applications.
However, there are also some limitations to using Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate in lab experiments. For example, the synthesis of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate can be challenging, and the compound may be difficult to purify and isolate. Additionally, the mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is not fully understood, which may limit its potential applications in some fields.
Direcciones Futuras
There are several future directions for research on Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate. One area of interest is the development of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate-based materials with unique properties, such as high porosity or conductivity. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate and its potential applications in drug delivery and catalysis. Finally, there is a need for more efficient and scalable synthesis methods for Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate, which would enable its wider use in scientific research.
Métodos De Síntesis
The synthesis of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate involves the reaction of tert-butyl carbamate with (1E,3Z)-5-hydroxypenta-1,3-diene in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent dehydration and cyclization reactions. The final product is obtained through purification and isolation steps.
Propiedades
Número CAS |
183622-07-3 |
|---|---|
Nombre del producto |
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate |
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4-7,12H,8H2,1-3H3,(H,11,13)/b6-4-,7-5+ |
Clave InChI |
REDZGHBVOTZFAC-XGXWUAJZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/C=C/C=C\CO |
SMILES |
CC(C)(C)OC(=O)NC=CC=CCO |
SMILES canónico |
CC(C)(C)OC(=O)NC=CC=CCO |
Sinónimos |
Carbamic acid, [(1E,3Z)-5-hydroxy-1,3-pentadienyl]-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



